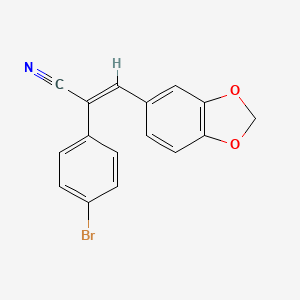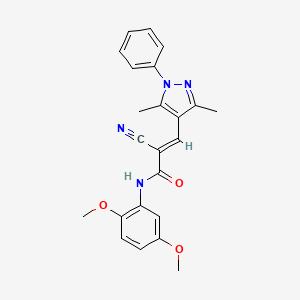![molecular formula C22H15N3O5S3 B4610445 9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B4610445.png)
9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide
Overview
Description
9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide is a complex organic compound that features a fluorene core structure with sulfonamide and thiazole functional groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 9H-fluorene-2-sulfonyl chloride with 4-(1,3-thiazol-2-ylsulfamoyl)aniline under basic conditions to form the desired sulfonamide compound. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the fluorene or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of biological pathways.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide involves its interaction with specific molecular targets. The thiazole and sulfonamide groups can bind to active sites of enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-(4-(thiazol-2-ylsulfamoyl)-phenyl)-acetamide
- 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamide
- 3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid
Uniqueness
Compared to similar compounds, 9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide stands out due to its unique combination of a fluorene core with thiazole and sulfonamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]fluorene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5S3/c26-21-19-4-2-1-3-17(19)18-10-9-16(13-20(18)21)33(29,30)24-14-5-7-15(8-6-14)32(27,28)25-22-23-11-12-31-22/h1-13,24H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSBMWQQKVIEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-CHLOROPHENYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-PROPANONE](/img/structure/B4610373.png)
![2-(ethylthio)-N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B4610381.png)

![1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B4610389.png)
![4-BROMO-N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4610406.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4610412.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4610414.png)
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4610425.png)
![4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4610426.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4610430.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B4610453.png)
![{1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4610455.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide](/img/structure/B4610462.png)
